molecular formula C11H14Cl2N2 B6147504 1-(3,4-dichlorophenyl)-1,4-diazepane CAS No. 1249074-58-5

1-(3,4-dichlorophenyl)-1,4-diazepane

Cat. No.: B6147504
CAS No.: 1249074-58-5
M. Wt: 245.1
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Description

1-(3,4-Dichlorophenyl)-1,4-diazepane is a heterocyclic amine featuring a seven-membered 1,4-diazepane ring substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a molecular weight of 245.15 g/mol and CAS number 1249074-58-5 . The compound exists as a free base and in salt forms, such as the dihydrochloride derivative (CID: 62537231), which enhances solubility for pharmacological applications . Its synthesis typically involves nucleophilic substitution between homopiperazine and halogenated aromatic precursors under reflux conditions, followed by chromatographic purification .

Properties

CAS No.

1249074-58-5

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with a suitable diazepane precursor. One common method is the catalytic hydrogenation of a Schiff base compound in the presence of an amine salt or amide salt using a catalyst such as palladium or platinum . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the diazepane ring.

Industrial Production Methods

Industrial production of 1-(3,4-dichlorophenyl)-1,4-diazepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted diazepane derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1,4-diazepane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-1,4-diazepane

  • Synthesis : Prepared via substitution of 1-bromo-2,4-dichlorobenzene with homopiperazine (38% yield) .
  • Spectroscopy : ¹H NMR shows aromatic protons at δ 7.33 (broad s) and 7.14–7.11 (m), with diazepane protons between δ 3.27–3.05 .

1-(3,5-Dichlorophenyl)-1,4-diazepane

  • Synthesis : Substitution using 1-bromo-3,5-dichlorobenzene yields 35% product .
  • Key Differences : Symmetrical 3,5-dichloro substitution creates a planar aromatic ring, altering electronic distribution and receptor binding compared to the asymmetric 3,4-isomer.
  • NMR Profile : Distinctive triplet at δ 6.68–6.66 (J = 6.92 Hz) for aromatic protons and diazepane signals at δ 3.75–2.21 .

Table 1: Dichlorophenyl Derivatives Comparison

Compound Substituent Position Yield (%) Molecular Weight (g/mol) Key NMR Features (δ, ppm)
1-(3,4-dichlorophenyl) 3,4- - 245.15 Not reported in evidence
1-(2,4-dichlorophenyl) 2,4- 38 245.15 7.33 (broad s), 3.27–3.05
1-(3,5-dichlorophenyl) 3,5- 35 245.15 6.68–6.66 (d), 3.75–2.21

Trifluoromethyl and Heterocyclic Derivatives

1-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane

  • Synthesis: Reaction of homopiperazine with 2-chloro-4-(trifluoromethyl)pyridine in 1-butanol (69% yield) .
  • ¹H NMR shows pyridine protons at δ 8.18 (d) and 6.63 (d) .

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Pharmacology : Exhibits selective binding affinity for 5-HT₇ serotonin receptors (Ki < 10 nM) with minimal activity at other 5-HTR subtypes, highlighting the impact of pyrazole incorporation on receptor specificity .

Table 2: Electronic and Pharmacological Modifications

Compound Key Substituent Biological Activity Selectivity/Notes
1-(3,4-dichlorophenyl)-1,4-diazepane 3,4-Cl₂ Not fully characterized Likely CNS targets due to structural analogs
1-(4-(CF₃)pyridin-2-yl)-1,4-diazepane CF₃-pyridine Undisclosed Enhanced polarity for solubility
1-(3-(3-Cl-phenyl)pyrazol-4-yl)-diazepane Pyrazole + 3-Cl-phenyl 5-HT₇R agonist (Ki < 10 nM) High selectivity over other 5-HTRs

Alkylated and Urea-Based Analogs

1-(3,4-Dichlorophenyl)-3,3,5,5-tetramethyl-1,4-diazepane

  • Structure : Incorporates four methyl groups on the diazepane ring, increasing hydrophobicity and metabolic stability .
  • Application: Investigated as a monoamine reuptake inhibitor for CNS disorders, demonstrating the role of alkylation in enhancing blood-brain barrier penetration .

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea

  • Mechanism : A di-substituted urea derivative with growth-inhibitory properties, illustrating the divergence in biological function when the diazepane core is replaced with a urea scaffold .

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